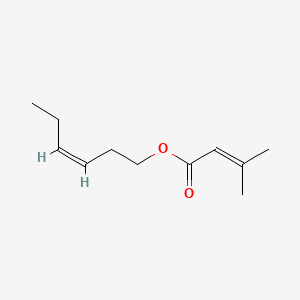
2-Butenoic acid, 3-methyl-, (3Z)-3-hexenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexenyl-cis-3-senecioate: is an ester compound known for its distinctive green, leafy aroma. It is a volatile organic compound commonly found in various plants and is often used in the fragrance and flavor industries due to its pleasant scent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexenyl-cis-3-senecioate can be synthesized through the esterification of hexenol and senecioic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapor is condensed back to liquid, allowing the reaction to proceed efficiently.
Industrial Production Methods: In industrial settings, the production of hexenyl-cis-3-senecioate involves large-scale esterification processes. The raw materials, hexenol and senecioic acid, are mixed in the presence of an acid catalyst. The reaction mixture is then heated under controlled conditions to ensure complete conversion to the ester. The product is purified through distillation or other separation techniques to obtain high-purity hexenyl-cis-3-senecioate.
Análisis De Reacciones Químicas
Types of Reactions: Hexenyl-cis-3-senecioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester back to its alcohol and acid components.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Hexenyl-cis-3-senecioate can form hexenal or senecioic acid.
Reduction: The reduction process yields hexenol and senecioic acid.
Substitution: Substitution reactions can produce various esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Hexenyl-cis-3-senecioate has several scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound is studied for its role in plant defense mechanisms and its effects on insect behavior.
Medicine: Research explores its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Hexenyl-cis-3-senecioate is utilized in the fragrance and flavor industries to impart green, leafy notes to products.
Mecanismo De Acción
The mechanism of action of hexenyl-cis-3-senecioate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic aroma. In biological systems, the compound may interact with specific enzymes or receptors, influencing various biochemical pathways. For example, it can act as a signaling molecule in plant defense, triggering responses to herbivory or environmental stress.
Comparación Con Compuestos Similares
Hexenyl acetate: Known for its fruity, green aroma.
Hexenyl butyrate: Has a sweet, fruity scent.
Hexenyl salicylate: Exhibits a floral, green fragrance.
Hexenyl-cis-3-senecioate stands out for its specific green, leafy aroma, making it valuable in applications where this scent profile is desired.
Propiedades
Número CAS |
65416-28-6 |
|---|---|
Fórmula molecular |
C11H18O2 |
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
[(Z)-hex-3-enyl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C11H18O2/c1-4-5-6-7-8-13-11(12)9-10(2)3/h5-6,9H,4,7-8H2,1-3H3/b6-5- |
Clave InChI |
NIWIFUKCMGYZHJ-WAYWQWQTSA-N |
SMILES isomérico |
CC/C=C\CCOC(=O)C=C(C)C |
SMILES canónico |
CCC=CCCOC(=O)C=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Oxo-7-propyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13771584.png)
![2-[Dichloro(nitro)methyl]-4-methyl-1,3-thiazole](/img/structure/B13771586.png)
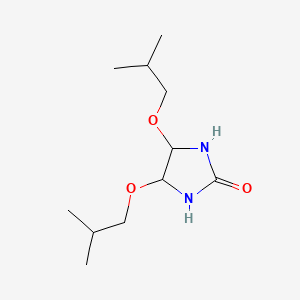
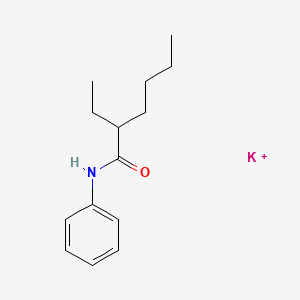
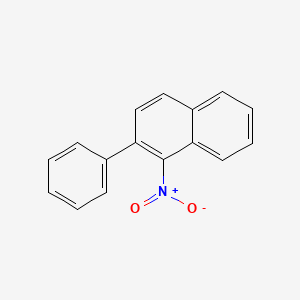
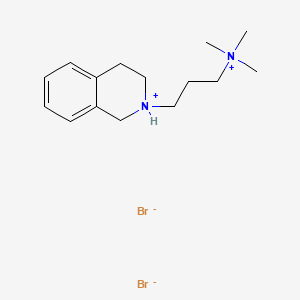
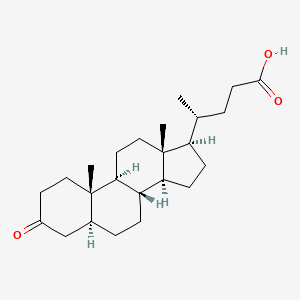
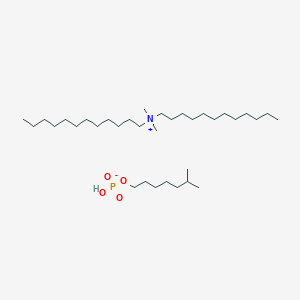

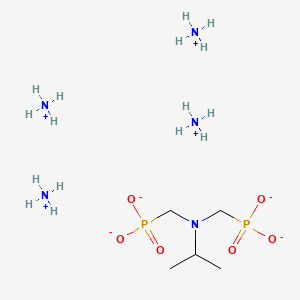
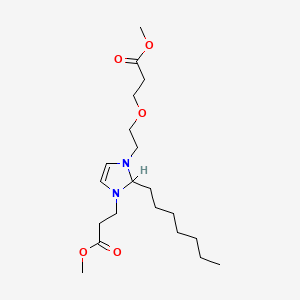


![5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide 2,2,2-trifluoroacetate](/img/structure/B13771672.png)
